molecular formula C20H20N4O4 B2992863 N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1203304-02-2

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2992863
CAS RN: 1203304-02-2
M. Wt: 380.404
InChI Key: VSARSFKPIPGZGU-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole core that is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is part of a larger family of simple aromatic ring organic compounds known as Pyrazoles .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and varied, given the diverse applications of pyrazoles in various fields of science . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Antiviral Activity

Compounds with 1,2,4-triazole derivatives have exhibited substantial antiviral activity in various studies . This suggests that our compound could potentially be explored for its efficacy against viruses.

Antimicrobial Activity

Similar compounds have shown good antimicrobial potential against a range of microorganisms . This indicates that our compound might be used in research targeting bacterial infections.

Anti-inflammatory and Analgesic Activities

Indole derivatives with similar structures have demonstrated anti-inflammatory and analgesic activities . This could mean that our compound may have applications in pain management and inflammation control.

Antioxidant Potential

Some imidazole-containing compounds have shown good scavenging potential compared to ascorbic acid in antioxidant assays . This points to a possible role for our compound in oxidative stress-related research.

Neuroprotective Properties

Triazole-pyrimidine hybrid compounds have been found to possess promising neuroprotective and anti-inflammatory properties . This suggests that our compound could be relevant in neurological research.

Antimycobacterial Activity

Compounds with similar structures have been evaluated for their antimycobacterial activity , indicating that our compound might be useful in tuberculosis research.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis techniques, biological activity, and potential applications in various fields of science . There is also potential for further investigation into its mechanism of action and physical and chemical properties .

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-23-18(14-7-3-2-4-8-14)22-24(20(23)26)12-11-21-19(25)17-13-27-15-9-5-6-10-16(15)28-17/h2-10,17H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSARSFKPIPGZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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